molecular formula C16H18N4O B6320642 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde CAS No. 281234-46-6

4-(2-Hydroxypyrimidin-5-YL)benzaldehyde

Cat. No. B6320642
Key on ui cas rn: 281234-46-6
M. Wt: 282.34 g/mol
InChI Key: YRKDIFVEQYGRAI-UHFFFAOYSA-N
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Patent
US06541505B1

Procedure details

To a solution of 4-(2-[t-butyldiphenylsilyloxy]-pyrimidin-5-yl)-benzaldehyde dimethyl ketal (2.28 g, 4.7 mmol reference example 97a) in THF (10 mL) is added hydrochloric acid (10 mL, 2M). The resulting mixture is stirred for 1 h. This mixture is concentrated to about half its original volume under reduced pressure. The solid is filtered then washed with water and ether to give the title compound (1.1 g) as a white solid. 1H NMR (DMSO) δ 7.88 (d, J=8 Hz, 2H), 7.95 (d, J=8 Hz, 2H), 8.79 (s, 2H), 9.99 (s, 1H).
Name
4-(2-[t-butyldiphenylsilyloxy]-pyrimidin-5-yl)-benzaldehyde dimethyl ketal
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
title compound

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:11]=[N:12][C:13]([O:16][Si](C(C)(C)C)(C3C=CC=CC=3)C3C=CC=CC=3)=[N:14][CH:15]=2)=[CH:6][CH:5]=1.Cl>C1COCC1>[O:16]=[C:13]1[N:12]=[CH:11][C:10]([C:7]2[CH:8]=[CH:9][C:4]([CH:3]=[O:2])=[CH:5][CH:6]=2)=[CH:15][NH:14]1

Inputs

Step One
Name
4-(2-[t-butyldiphenylsilyloxy]-pyrimidin-5-yl)-benzaldehyde dimethyl ketal
Quantity
2.28 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C=1C=NC(=NC1)O[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)OC
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
This mixture is concentrated to about half its original volume under reduced pressure
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
then washed with water and ether

Outcomes

Product
Details
Reaction Time
1 h
Name
title compound
Type
product
Smiles
O=C1NC=C(C=N1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 116.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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